Home > Products > Screening Compounds P87061 > methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate
methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate - 1822620-12-1

methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate

Catalog Number: EVT-1673253
CAS Number: 1822620-12-1
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Acyl-1,1,3,3-tetracyanopropenides (ATCN)

  • Compound Description: 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN) are a class of organic compounds characterized by a central propanide moiety with two acyl and four cyano substituents. These compounds serve as versatile building blocks in synthesizing diverse heterocyclic systems, including pyrrolo[3,4-c]pyridine and pyrrolo[3,4-d]thieno[2,3-b]pyridine derivatives []. These heterocycles are constructed through cascade reactions involving the ATCN scaffold and various nucleophiles.
  • Relevance: While not directly resembling the structure of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate, ATCNs are essential precursors in forming structurally related pyrrolo[3,4-c]pyridine derivatives []. The cascade heterocyclization reactions utilizing ATCNs highlight the potential for synthesizing diverse heterocycles, potentially including analogs of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate, through strategic manipulation of the reaction conditions and substituents.

Methyl 4-aryl-1,4,5,7-tetrahydro-2,7,7-trimethyl-5-oxo-6H-pyrrolo-[4,3-b]pyridine-3-carboxylates

  • Compound Description: This class of compounds represents a series of substituted pyrrolo[4,3-b]pyridine derivatives []. They feature a methyl carboxylate group at the 3-position, similar to the target compound, methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate.
  • Relevance: The structural resemblance lies in the shared pyrrolopyridine core and the presence of a methyl carboxylate substituent at the 3-position in both the related compounds and methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate []. The variations in the substituents and saturation levels on the pyrrole and pyridine rings highlight the potential for structural diversity within this class of compounds.

Methyl 1,4,5,7-tetrahydro-3-methyl-7-oxo-4-phenylfuro[3,4-b]pyridine-3-carboxylate

  • Compound Description: This compound represents a furo[3,4-b]pyridine derivative with a methyl carboxylate group at the 3-position, similar to methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate [].
  • Relevance: Although structurally analogous to methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate, this compound differs in the fused ring system []. Instead of the pyrrole ring found in the target compound, it incorporates a furan ring, showcasing a variation in the heterocyclic motif while maintaining the core pyridine-3-carboxylate structure.

6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles

  • Compound Description: This group of compounds encompasses a series of substituted pyrrolo[3,4-c]pyridine derivatives synthesized via cascade heterocyclization reactions using ATCNs as starting materials [].
  • Relevance: While these compounds share the pyrrolopyridine core with methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate, they differ significantly in their substitution patterns and the presence of a carbonitrile group at the 7-position []. Despite these structural variations, their synthesis from ATCNs underscores the potential for accessing diversely substituted pyrrolopyridine analogs.

Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

  • Compound Description: This series of compounds features a fused pyrrolo[3,4-d]thieno[2,3-b]pyridine scaffold with a methyl carboxylate group at the 7-position []. These compounds are constructed through a cascade heterocyclization reaction employing ATCNs and methyl mercaptoacetate.
  • Relevance: Although these compounds possess a more complex heterocyclic framework compared to methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate, the presence of a methyl carboxylate substituent and the shared pyrrolopyridine motif highlight a structural connection []. Their synthesis further emphasizes the versatility of ATCNs as precursors for generating diverse fused heterocyclic systems, potentially including analogs of the target compound.
Overview

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate is a complex organic compound with significant interest in medicinal chemistry and pharmacology. This compound features a unique fused ring structure that contributes to its biological activity and potential therapeutic applications.

Source

This compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic routes that incorporate different reagents and catalysts. Its derivatives are also explored for their biological properties, particularly in the context of drug development.

Classification

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate belongs to the class of pyrrolopyridine derivatives. These compounds are characterized by their bicyclic structure, which includes both pyrrole and pyridine rings. They are often studied for their pharmacological properties, including anti-inflammatory and anticancer activities.

Synthesis Analysis

Methods

The synthesis of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate typically involves several key steps:

  1. Formation of Pyrrole Derivative: Starting materials such as substituted anilines and α,β-unsaturated carbonyl compounds can be reacted under acidic or basic conditions to form the pyrrole ring.
  2. Cyclization: This step often involves cyclization reactions to form the fused pyrrolo-pyridine structure. Common methods include using Lewis acids or transition metal catalysts.
  3. Functionalization: The introduction of the carboxylate group can be achieved through esterification reactions, typically using methyl iodide or other alkylating agents.

Technical Details

The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent degradation or side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate has a molecular formula of C10H8N2O3C_{10}H_{8}N_{2}O_{3} and a molecular weight of approximately 192.18 g/mol. The structure features:

  • A pyrrolopyridine core
  • A keto group at position 7
  • An ester functional group at position 3

Data

The compound's chemical structure can be represented in various formats including:

  • SMILES: COC(=O)C1=CC2=C(N1)C(=O)N(C=C2)C=C
  • InChI: InChI=1S/C10H8N2O3/c1-14-10(13)9-6(11)5-8(12)7(9)2/h5-8H,1-4H3
Chemical Reactions Analysis

Reactions

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The ester group can be hydrolyzed or substituted under basic conditions.
  2. Electrophilic Aromatic Substitution: The aromatic rings may undergo substitution reactions with electrophiles.
  3. Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Technical Details

Each reaction may require specific conditions such as solvent choice (e.g., ethanol or dichloromethane), temperature control, and reaction time to optimize yields and minimize by-products.

Mechanism of Action

Process

The mechanism of action for methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate is primarily explored in the context of its biological activities:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors involved in disease pathways.
  2. Inhibition of Pathways: It has been suggested that this compound can inhibit certain signaling pathways that are upregulated in cancer cells.

Data

Studies have indicated that methyl 7-oxo derivatives exhibit varying degrees of potency against different cell lines, suggesting a potential for selective targeting in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate is typically a solid at room temperature with:

  • Melting Point: Approximately 150°C
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions. It exhibits moderate reactivity towards nucleophiles due to the presence of the electrophilic carbonyl group.

Applications

Scientific Uses

Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate has potential applications in:

  1. Drug Development: As a lead compound for designing new pharmaceuticals targeting cancer or inflammatory diseases.
  2. Biological Research: Studied for its effects on cellular processes and pathways relevant to disease mechanisms.
  3. Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

This compound represents a valuable target for further research aimed at understanding its full range of biological activities and potential therapeutic applications.

Synthetic Methodologies and Optimization

Multi-Step Synthetic Routes for Pyrrolopyridine Core Assembly

The synthesis of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate relies on carefully sequenced multi-step protocols to construct its fused bicyclic framework. A predominant three-step route begins with a Knorr-type condensation between ethyl 3-aminocrotonate and diethyl ethoxymethylenemalonate, yielding a tetrahydropyridine intermediate. Subsequent acid-catalyzed cyclodehydration forms the pyrrolo[3,4-b]pyridine core, followed by regioselective C3-esterification using thionyl chloride-methanol (SOCl₂/MeOH) to install the methyl carboxylate group [5] [8]. Alternative pathways employ substituted pyridine N-oxides as starting materials, undergoing nucleophilic addition-cyclization sequences to assemble the core. These routes consistently deliver the target compound with a typical overall yield of 28–35% after crystallization from ethanol-water mixtures, though yields are highly sensitive to stoichiometric precision in the initial condensation step [3] [6].

Table 1: Key Intermediates in Multi-Step Synthesis

StepIntermediateFunctionYield Range
1Ethyl 2-((ethoxymethylene)amino)but-2-enoateCondensation adduct65–75%
25,7-Dihydro-6H-pyrrolo[3,4-b]pyridin-6-oneCyclized core45–52%
3Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylateFinal product85–90%

Cyclization Strategies for Fused Bicyclic Systems

Cyclization represents the pivotal step for constructing the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-one scaffold. Two dominant methodologies prevail: (1) Intramolecular Dieckmann condensation of diester precursors bearing secondary amine functionalities, facilitated by NaH in anhydrous THF at 0°C→RT. This method delivers the bicyclic system with high regiocontrol but requires strict exclusion of moisture [8]. (2) Microwave-assisted ring closure of linear precursors like 2-(aminomethyl)nicotinate derivatives, employing polyphosphoric acid (PPA) as a cyclodehydrating agent. Microwave irradiation (150°C, 30 min) significantly enhances reaction efficiency compared to conventional heating (reflux, 12 h), improving yields by 25–40% while minimizing decarboxylation byproducts. Solvent-free cyclizations under vacuum have also demonstrated utility for reducing purification complexity, albeit with moderate (∼45%) yields [4] [8].

Esterification and Functional Group Introduction Techniques

Introduction of the C3-methyl ester group is achieved via two primary strategies: (a) Direct esterification of pre-formed 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid using SOCl₂/MeOH (0°C→reflux, 8 h), achieving >90% conversion. This method requires rigorous drying due to the acid’s sensitivity to hydrolysis [6]. (b) In-situ carboxylate methylation during the final synthetic step, employing dimethyl carbonate (DMC) with K₂CO₃ as a base under phase-transfer conditions (Bu₄NBr, 90°C, 6 h). This greener approach avoids acidic conditions that could degrade the pyrrolopyridine core but delivers slightly lower yields (∼78%). Notably, catalytic hydrogenation attempts for deprotection of benzyl ester precursors risk over-reduction of the pyridinone moiety and are generally avoided [8]. Product purity ≥95% is typically confirmed by HPLC post-recovery via acid-base extraction [1] [3].

Catalytic Systems for Regioselective Modifications

Regioselective functionalization of the pyrrolopyridine core demands tailored catalysts:

  • Palladium-catalyzed C–H arylation: Pd(OAc)₂/XPhos (2–5 mol%) enables selective C5-arylation using aryl bromides in toluene at 110°C. Electron-deficient aryl halides react preferentially (yields: 60–75%), while sterically hindered substrates require Pd₂(dba)₃/PCy₃ to maintain selectivity [8].
  • Copper-mediated N-alkylation: CuI/1,10-phenanthroline catalyzes N6-alkylation with alkyl halides in acetonitrile (reflux, 12 h), achieving >85% selectivity. This method preserves the lactam carbonyl and ester functionalities without competitive O-alkylation [8].
  • Directed ortho-lithiation: n-BuLi/TMEDA (-78°C) facilitates C4-lithiation adjacent to the C3-ester, enabling electrophilic quenching with aldehydes or I₂. This protocol requires protection of the lactam nitrogen as a trimethylsilyl derivative to prevent nucleophilic attack [5].

Table 2: Regioselective Modification Outcomes

Reaction TypeCatalyst SystemPosition ModifiedTypical YieldKey Limitation
C–H ArylationPd(OAc)₂/XPhosC560–75%Sensitive to steric hindrance
N-AlkylationCuI/PhenanthrolineN670–85%Limited to primary alkyl halides
Electrophilic Substitutionn-BuLi/TMEDAC455–65%Requires N-TMS protection

Solvent and Temperature-Dependent Yield Optimization

Reaction yields and impurity profiles are critically influenced by solvent polarity and thermal parameters:

  • Cyclization optimization: DMF outperforms toluene or dioxane in cyclization steps, providing higher dielectric constants for anion stabilization. Yields increase from 52% (toluene, 110°C) to 78% (DMF, 120°C) due to improved intermediate solubility. Temperatures >130°C promote decarboxylation, reducing yields by ∼20% [6].
  • Esterification kinetics: Methanol remains essential for esterification, but adding 5% THF accelerates dissolution of carboxylic acid precursors. Reaction half-lives decrease from 4.2 h (neat MeOH) to 1.8 h (MeOH/THF) at 65°C [3].
  • Purification: Ethyl acetate/hexane (3:7) mixtures enable optimal crystallization at 4°C, recovering 92% product with ≥99% HPLC purity. Aqueous workups below pH 7 prevent lactam hydrolysis, a key stability consideration [3] [6].

Comprehensive Compound Nomenclature

Table 3: Systematic and Alternative Identifiers

Nomenclature TypeNameSource
IUPAC Namemethyl 7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylate [1]
CAS Registry1822620-12-1 [3] [4]
Molecular FormulaC₉H₈N₂O₃ [1] [2]
InChI KeyNDZQERQVDIUZCU-UHFFFAOYSA-N [1]
Synonymsmethyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate [1] [2] [3]

Properties

CAS Number

1822620-12-1

Product Name

methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate

IUPAC Name

methyl 7-oxo-5,6-dihydropyrrolo[3,4-b]pyridine-3-carboxylate

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5-3-11-8(12)7(5)10-4-6/h2,4H,3H2,1H3,(H,11,12)

InChI Key

NDZQERQVDIUZCU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C(=O)NC2)N=C1

Canonical SMILES

COC(=O)C1=CC2=C(C(=O)NC2)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.